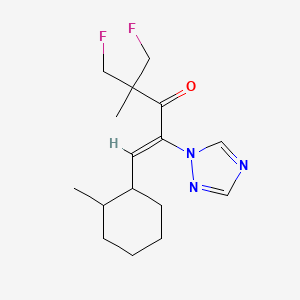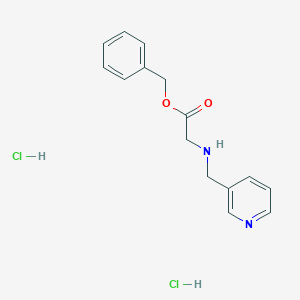
Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features, including a nitro group, a beta-oxo group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of benzenepropanenitrile followed by the introduction of the trifluoromethyl group through electrophilic substitution. The beta-oxo group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various substitution reactions.
Substitution: The trifluoromethyl group can be involved in nucleophilic aromatic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst, or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique chemical properties contribute to the development of materials with specific performance characteristics.
Mecanismo De Acción
The mechanism by which Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, affecting its interaction with biological membranes and enzymes. The beta-oxo group can act as a reactive site for further chemical modifications, enabling the compound to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Benzenepropanenitrile, 3-nitro-beta-oxo-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenepropanenitrile, 3-nitro-5-(trifluoromethyl)-:
Benzenepropanenitrile, beta-oxo-5-(trifluoromethyl)-: Lacks the nitro group, leading to variations in its chemical behavior and uses.
Uniqueness: The presence of all three functional groups (nitro, beta-oxo, and trifluoromethyl) in Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- makes it a unique compound with distinct reactivity and a broad range of applications. Its combination of electron-withdrawing and electron-donating groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
3-[3-nitro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)7-3-6(9(16)1-2-14)4-8(5-7)15(17)18/h3-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGSVCMKAIRSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-Chloro-6-methylsulfanyl-4-(trifluoromethyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B8044349.png)



![Ethyl 1-[chloromethyl(methyl)amino]-6,7,8-trifluoro-5-methyl-4-oxoquinoline-3-carboxylate](/img/structure/B8044376.png)




![N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide](/img/structure/B8044427.png)




